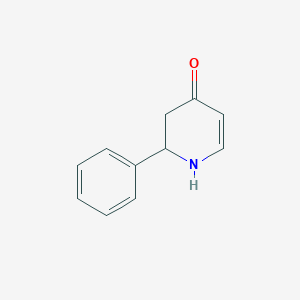

4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-

Description

Contextualizing the 2,3-Dihydro-4(1H)-Pyridinone Scaffold in Organic and Medicinal Chemistry

The 2,3-dihydro-4(1H)-pyridinone core is a prominent six-membered heterocyclic scaffold that has garnered substantial attention in organic and medicinal chemistry. frontiersin.org Such N-heterocycles are considered "privileged structures" because they can bind to multiple receptors with high affinity, demonstrating a wide array of biological activities. nih.govnih.gov The pyridinone ring system is a key component in numerous biologically active compounds, and its derivatives have shown a broad spectrum of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects. frontiersin.org

The versatility of the pyridinone scaffold stems from its structural features. It can act as both a hydrogen bond donor and acceptor, allowing for significant interactions with biological targets. frontiersin.org Furthermore, the core structure provides multiple positions for chemical modification, enabling chemists to fine-tune the molecule's physicochemical properties, such as polarity and lipophilicity, to optimize its efficacy and specificity for a particular biological target. frontiersin.org The synthesis of the 2,3-dihydro-4-pyridone structure is often achieved through multicomponent reactions or cycloaddition strategies, such as the aza-Diels-Alder reaction, which allows for the efficient construction of this complex heterocyclic system. nih.govorganic-chemistry.org This synthetic accessibility makes the scaffold an attractive starting point for developing libraries of compounds for drug discovery programs. nih.govrsc.org

Academic Significance and Research Trajectories of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- Derivatives

Derivatives of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- have been the subject of focused research, revealing significant potential in various therapeutic areas. The presence of the 2-phenyl group is a crucial structural feature that influences the biological activity of these compounds.

Research has demonstrated notable antiviral activity, particularly against viruses belonging to the Flaviviridae family. nih.gov A study focused on 2,3-dihydro-1,2-diphenyl-substituted 4H-pyridinone derivatives identified compounds with significant inhibitory activity against Yellow Fever Virus and Hepatitis C Virus (HCV). nih.gov One derivative, in particular, showed potent inhibition of the HCV RNA-dependent RNA polymerase (NS5B) in a replicon assay, marking it as a promising candidate for the development of novel anti-flavivirus agents. nih.gov

In addition to antiviral applications, these derivatives have been investigated for their anticancer properties. Studies indicate that the pyridinone scaffold can induce antiproliferative effects against various cancer cell lines, including gastric carcinoma cells. The mechanism often involves the inhibition of critical enzymes or pathways responsible for cancer cell proliferation and migration.

The analgesic and anti-inflammatory potential of 4(1H)-pyridinone derivatives has also been a significant area of investigation. researchgate.net A research program focused on the synthesis and pharmacological evaluation of new 1,3-disubstituted 4(1H)-pyridinone derivatives found that all tested compounds exhibited analgesic activity comparable to aspirin (B1665792) in models of acetic acid-induced abdominal constriction. researchgate.net Furthermore, these compounds showed anti-inflammatory effects comparable to indomethacin (B1671933) in carrageenan-induced rat paw edema models. researchgate.net Other research has pointed to antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, as well as potential applications in neurology as antagonists of AMPA-type glutamate (B1630785) receptors.

Interactive Data Table: Reported Biological Activities of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- Derivatives

| Biological Activity | Specific Target/Model | Key Findings | Reference |

| Antiviral | Flaviviridae (Yellow Fever, Hepatitis C) | Inhibition of viral replication; one compound showed an EC₅₀ of 4 μM against HCV in a replicon assay. | nih.gov |

| Anticancer | Gastric Carcinoma Cells | Compounds demonstrated antiproliferative effects and inhibited cancer cell migration in vitro. | |

| Analgesic | Acetic Acid-Induced Abdominal Constriction | Activity was found to be comparable to the standard drug, aspirin. | researchgate.net |

| Anti-inflammatory | Carrageenan-Induced Rat Paw Edema | Efficacy was comparable to the standard drug, indomethacin. | researchgate.net |

| Antibacterial | Staphylococcus aureus, Escherichia coli | Certain substitutions on the phenyl rings were shown to increase antibacterial efficacy. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2,3-dihydro-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-7,11-12H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNSISVZKUXMPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC=CC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471633 | |

| Record name | 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126378-84-5 | |

| Record name | 2,3-Dihydro-2-phenyl-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126378-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1h Pyridinone, 2,3 Dihydro 2 Phenyl and Its Analogues

Historical Approaches to 2,3-Dihydro-4(1H)-Pyridinone Ring System Synthesis

The synthesis of the dihydropyridinone ring system has evolved significantly over time. Early efforts to modify the related 1,4-dihydropyridine (B1200194) (1,4-DHP) ring led to the first accidental synthesis of 3,4-dihydro-2(1H)-pyridones (3,4-DHPo), which were identified as novel heterocycles with interesting biological activities. nih.gov

A foundational and historically significant method for constructing this ring system is the Hantzsch-like multicomponent reaction. The general approach involves the condensation of a β-keto-ester derivative, an aromatic aldehyde, and an ammonia (B1221849) source. nih.govresearchgate.net A key variation that directs the synthesis towards the 3,4-DHPo isomer instead of the 1,4-DHP involves the use of Meldrum's acid. The higher acidity of Meldrum's acid compared to the β-keto-ester blocks the formation of the 1,4-dihydropyridine ring, favoring the synthesis of the 3,4-dihydro-2(1H)-pyridone scaffold. nih.gov This four-component reaction (4-CR) between Meldrum's acid, a β-keto-ester, an aromatic aldehyde (such as benzaldehyde (B42025) to install the 2-phenyl group), and ammonium (B1175870) acetate (B1210297) has become a cornerstone method, often carried out with or without a solvent. nih.gov

Modern Convergent and Divergent Synthetic Strategies for 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-

Contemporary synthetic chemistry has introduced more sophisticated and efficient strategies for assembling the 2,3-dihydro-4(1H)-pyridinone skeleton. These modern methods offer improvements in terms of yield, selectivity, and reaction conditions. They can be broadly categorized into multi-component reactions, cycloaddition reactions, and intramolecular cyclization pathways. The 2,3-dihydro-4-pyridone skeleton is recognized as a crucial building block because it possesses multiple reaction sites with both nucleophilic and electrophilic characteristics. researchgate.netnih.gov

Multi-component reactions (MCRs) remain a powerful and atom-economical tool for the synthesis of dihydropyridinones. Modern iterations of the classical MCR have focused on improving efficiency and environmental friendliness by employing novel catalysts and reaction conditions.

One such advancement is a one-pot, four-component synthesis utilizing Meldrum's acid, benzaldehyde derivatives, methyl acetoacetate, and ammonium acetate. nih.gov This reaction is efficiently catalyzed by SiO2-Pr-SO3H under solvent-free conditions, offering advantages like high product yields, short reaction times, and easy handling. nih.gov The proposed mechanism involves an initial Knoevenagel condensation between Meldrum's acid and the aldehyde, followed by a Michael-type addition with an enamine (formed from ammonia and the β-keto-ester), and a final intramolecular cyclodehydration to yield the desired dihydropyridone. nih.gov

Another green approach involves performing the MCR under infrared irradiation without any solvent. mdpi.com This method has been successfully used to synthesize a series of 4-aryl substituted-5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones with moderate to good yields (50-75%) in about three hours. mdpi.com These MCR strategies provide a direct and convergent route to highly functionalized dihydropyridone systems.

| Reactants | Catalyst / Conditions | Yield |

| Meldrum's acid, Methyl acetoacetate, Aromatic aldehyde, Ammonium acetate | SiO2-Pr-SO3H, 140°C, Solvent-free | High |

| Meldrum's acid, β-keto-ester, Aromatic aldehyde, Ammonium acetate | Infrared irradiation, Solvent-free | 50-75% |

Cycloaddition reactions, particularly the aza-Diels-Alder reaction, represent a key strategy for forming the six-membered dihydropyridinone ring. wikipedia.org This [4+2] cycloaddition typically involves the reaction of an imine (the aza-dienophile) with a diene. wikipedia.org

A prominent example is the reaction between N-benzylideneanilines and Danishefsky's diene. organic-chemistry.org This transformation proceeds smoothly in an acidic aqueous medium, catalyzed by copper(II) triflate and sodium dodecyl sulfate, to afford 1,2-diphenyl-2,3-dihydro-4-pyridones in excellent yields. organic-chemistry.org A significant advantage of this method is the potential for catalyst recovery and reuse. organic-chemistry.org Other catalysts, such as imidazolinium salts, have also been shown to effectively catalyze the aza-Diels-Alder reaction between various imines and Danishefsky's diene, leading to the desired products in good to excellent yields. organic-chemistry.org These methods provide a powerful tool for constructing the core structure with control over substitution patterns. researchgate.net

| Diene | Dienophile (Imine) | Catalyst / Conditions | Yield |

| Danishefsky's diene | N-benzylideneanilines | Copper(II) triflate, SDS, Acidic aqueous medium | Excellent |

| Danishefsky's diene | Various imines | Imidazolinium salts | Good to Excellent |

| In situ generated iododiene | Aryl- and benzyl-N-substituted imines | - | Good |

Intramolecular cyclization offers a divergent approach where a linear precursor containing all the necessary atoms is synthesized and then cyclized to form the heterocyclic ring. This strategy allows for the synthesis of a wide range of derivatives by modifying the linear precursor.

A recently developed method involves the intramolecular cyclization of ester-tethered enaminones. researchgate.netnih.gov These precursors can be easily synthesized from readily available materials like amines, activated alkynes, and activated alkenes. The subsequent cyclization affords 2,3-dihydro-4-pyridones in yields ranging from 41-90%. researchgate.netnih.gov Another pathway involves the intramolecular cyclization of N-3-oxoalkylchloroacetamide derivatives, which leads to 5,6-dihydropyridin-2(1H)-ones. rsc.org Furthermore, a gold-mediated cyclization has been identified as a key step for accessing enantiopure pyridone intermediates, demonstrating excellent stereocontrol. researchgate.netorganic-chemistry.org

Catalytic Transformations in the Synthesis of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- Derivatives

Catalysis is central to many modern synthetic routes for dihydropyridinones, enabling reactions under milder conditions with higher efficiency and selectivity. Both transition metal catalysts and organocatalysts have been employed effectively.

Transition metals play a pivotal role in facilitating a variety of chemical transformations for the synthesis of nitrogen-containing heterocycles. mdpi.com Their unique electronic properties allow them to activate substrates and guide reactions along specific pathways. mdpi.com

Copper Catalysis: Copper(II) triflate is an effective catalyst for the aza-Diels-Alder reaction to produce 2,3-dihydro-4-pyridones, as previously mentioned. organic-chemistry.org This demonstrates copper's utility in forming carbon-nitrogen and carbon-carbon bonds in a single step.

Gold Catalysis: Gold catalysts have been employed for the enantiospecific synthesis of pyridinones from amino acids. organic-chemistry.org A gold-catalyzed cyclization of β-amino-ynone intermediates allows for excellent stereocontrol during the ring-forming step, providing a direct route to chiral piperidine (B6355638) precursors. organic-chemistry.org

Palladium Catalysis: While not always used for the primary ring formation, palladium catalysis can be crucial in multi-step syntheses. For example, Pd(PPh₃)₄ has been used for the removal of an allyl protecting group to unmask a carboxylic acid, which is then converted to the final β-keto-amide pyridone product. nih.gov

Rhodium Catalysis: Rhodium-catalyzed reactions have been used to synthesize pyridinone frameworks through cascade reactions involving α-imino carbenes. researchgate.net

These catalytic methods highlight the power and versatility of transition metals in constructing complex heterocyclic systems like 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of complex molecular architectures. In the context of 2,3-dihydro-4(1H)-pyridinone synthesis, organocatalysts have been effectively employed to facilitate key bond-forming reactions with high levels of stereocontrol. Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base moiety, are particularly effective in activating both the nucleophile and the electrophile in a concerted fashion.

One notable approach involves the use of bifunctional thiourea-based organocatalysts. These catalysts have been successfully applied in the asymmetric synthesis of 1,4-dihydropyridine derivatives, which are structurally related to the target compound. For instance, organoammonium salts composed of a Brønsted acid and an anilinothiourea have been shown to promote the Michael addition of β-keto esters to α,β-unsaturated aldehydes in the presence of primary amines, leading to functionalized 1,4-dihydropyridines with high enantioselectivity. nih.govresearchgate.net The thiourea (B124793) moiety activates the β-keto ester through hydrogen bonding, while the ammonium ion activates the in situ formed enamine. By carefully selecting the Brønsted acid component, it is possible to synthesize either enantiomer of the final product. nih.gov

Another prominent organocatalyst utilized in the synthesis of nitrogen-containing heterocycles is L-proline. It has been demonstrated to catalyze the one-pot, three-component synthesis of 1,4-dihydropyridine derivatives with good yields. acs.org The proposed mechanism involves the formation of an enamine from the ketone and proline, which then undergoes a Michael addition, followed by cyclization and dehydration to afford the dihydropyridine (B1217469) ring. acs.org While these examples focus on dihydropyridines, the underlying principles of organocatalytic activation are directly applicable to the synthesis of 2,3-dihydro-4(1H)-pyridinones through reactions like the aza-Diels-Alder reaction between dienes and imines.

Green Chemistry Principles in the Synthesis of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-

The integration of green chemistry principles into synthetic methodologies is crucial for developing environmentally benign and sustainable chemical processes. For the synthesis of 2,3-dihydro-4(1H)-pyridinone and its analogues, several green approaches have been explored, focusing on the reduction of hazardous waste, energy consumption, and the use of renewable resources.

Ultrasound-assisted synthesis has emerged as a valuable green technique. The use of ultrasonic irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. nih.gov This is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reactivity. numberanalytics.com For example, the synthesis of dihydropyrimidinones, which are structurally similar to dihydropyridinones, has been efficiently achieved under ultrasound irradiation in shorter time frames and with higher yields. nih.govnih.gov One study on the synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones demonstrated a significant reduction in reaction time from several hours under conventional heating to minutes using ultrasound, with a corresponding increase in product yield. nih.gov

Another key principle of green chemistry is the use of environmentally friendly solvents, with water being the ideal choice. "On-water" synthesis, where the reaction is performed in an aqueous suspension, has been successfully applied to the synthesis of Hantzsch dihydropyridines without the need for any catalyst. nih.gov The hydrophobic effect and hydrogen bonding properties of water can accelerate reactions between organic molecules. Furthermore, catalyst-free procedures under ultrasound irradiation in aqueous ethanol (B145695) have been reported for the synthesis of functionalized 1,4-dihydropyridines, offering high yields in short reaction times.

The development of recyclable catalysts is another cornerstone of green synthesis. Heterogeneous catalysts, such as those supported on silica (B1680970) or magnetic nanoparticles, can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. For instance, heteropoly acids supported on zeolites and hydrogels have been employed as reusable catalysts for the Biginelli reaction to produce dihydropyrimidinones, showing consistent activity over several cycles. researchgate.netchemmethod.com

Stereoselective Synthesis of Chiral 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- Isomers

The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological activities. The stereoselective synthesis of 2,3-dihydro-4(1H)-pyridinones, which can possess multiple stereocenters, has been a significant area of research.

One of the primary strategies for achieving stereoselectivity is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary can be removed and ideally recycled. This approach has been widely used in various asymmetric transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. mdpi.com For the synthesis of substituted dihydropyridones, chiral α-methylbenzylamine has been used as a chiral auxiliary on the nitrogen atom of the imine component in aza-Diels-Alder reactions, leading to products with moderate diastereoselectivity. organic-chemistry.org

Catalytic asymmetric synthesis represents a more atom-economical approach to enantiomerically enriched products. This involves the use of a small amount of a chiral catalyst to generate a large quantity of a chiral product. As mentioned in the organocatalysis section, bifunctional thiourea catalysts have been instrumental in the enantioselective synthesis of 1,4-dihydropyridine analogues. nih.govresearchgate.net These catalysts create a chiral environment around the reacting molecules, directing the approach of the reactants to favor the formation of one enantiomer over the other. For instance, the three-component reaction of a β-keto ester, an α,β-unsaturated aldehyde, and a primary amine, catalyzed by a chiral bifunctional thiourea, can yield 1,4-dihydropyridines with high enantiomeric excess (ee). nih.gov

Another powerful tool for stereoselective synthesis is the diastereoselective multicomponent reaction. A four-component reaction involving a phosphonate, nitriles, aldehydes, and isocyanoacetates has been developed to produce highly functionalized 3-isocyano-3,4-dihydro-2-pyridones with high diastereoselectivity. nih.gov This reaction proceeds through the in situ generation of a 1-azadiene, which is then trapped by the isocyanoacetate.

Challenges and Future Directions in the Synthesis of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-

Despite the significant progress in the synthesis of 2,3-dihydro-4(1H)-pyridinones, several challenges remain, and new research directions are continuously emerging. These challenges and future perspectives are largely driven by the demand for more efficient, selective, and sustainable synthetic methods, as well as the need for structurally diverse libraries of these compounds for drug discovery. frontiersin.orgnih.gov

One of the primary challenges lies in achieving high levels of regio- and stereoselectivity in multicomponent reactions. rsc.org While these reactions are highly atom-economical, controlling the precise arrangement of multiple substituents on the dihydropyridinone core can be difficult. For instance, in the Hantzsch-type synthesis of dihydropyridines, the use of unsymmetrical β-dicarbonyl compounds can lead to a mixture of regioisomers. Developing novel catalytic systems that can effectively control both regioselectivity and stereoselectivity in a single step is a key area of ongoing research. Organocatalysis has shown promise in addressing the challenge of regioselectivity in dihydropyridine synthesis, where modifications to the catalyst can favor the formation of either 1,2- or 1,4-dihydropyridine isomers. researchgate.net

The development of more versatile and robust catalysts is another important future direction. While significant advances have been made in organocatalysis and metal catalysis, there is a continuous need for catalysts that are more active, stable, and recyclable. The design of catalysts that can operate under milder reaction conditions and tolerate a wider range of functional groups will be crucial for the synthesis of complex and highly functionalized dihydropyridinone derivatives. Furthermore, the heterogenization of successful homogeneous catalysts onto solid supports is a promising strategy to improve their reusability and facilitate product purification, aligning with the principles of green chemistry.

Looking ahead, the expansion of the synthetic toolbox to access novel and structurally diverse dihydropyridinone analogues is a major goal. This includes the development of new multicomponent reactions with novel starting materials and the exploration of late-stage functionalization strategies to modify the dihydropyridinone scaffold. The ability to easily generate a wide array of derivatives is essential for structure-activity relationship (SAR) studies in drug discovery programs. The synthesis of fused-ring systems and spirocyclic dihydropyridinones are also emerging areas of interest. Ultimately, the future of 2,3-dihydro-4(1H)-pyridinone synthesis will be shaped by the convergence of efficiency, selectivity, sustainability, and the ever-growing demand for novel bioactive molecules.

Reactivity and Reaction Mechanisms of 4 1h Pyridinone, 2,3 Dihydro 2 Phenyl

Electrophilic and Nucleophilic Reactions of the 2,3-Dihydro-4(1H)-Pyridinone Core

The 2,3-dihydro-4(1H)-pyridinone scaffold possesses both nucleophilic and electrophilic centers, allowing it to react with a variety of reagents.

Nucleophilic Reactions: The most prominent electrophilic site is the carbonyl carbon at the C-4 position. This carbon is susceptible to attack by a wide range of nucleophiles in classic nucleophilic addition reactions. chemistrysteps.commasterorganicchemistry.com The electron polarization of the carbon-oxygen double bond renders the carbon atom partially positive, facilitating this mode of attack. libretexts.org The reaction proceeds through a tetrahedral alkoxide intermediate, which is then typically protonated during workup to yield a tertiary alcohol. libretexts.org

Common nucleophiles for this transformation include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) can introduce alkyl, aryl, or vinyl groups at the C-4 position.

Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) introduce a hydride ion (H⁻), reducing the ketone to a secondary alcohol. libretexts.org

The nitrogen atom of the vinylogous amide can also exhibit nucleophilic character, particularly after deprotonation. Alkylation can occur at either the nitrogen or the exocyclic oxygen of the enolate form, a common reactivity pattern for pyridone systems. ysu.edu While N-alkylation is a possibility, O-alkylation can also occur, leading to the formation of 4-alkoxypyridine derivatives upon subsequent aromatization. ysu.edursc.org The regioselectivity of alkylation is often dependent on the reaction conditions, including the choice of base, solvent, and electrophile. organic-chemistry.org

Electrophilic Reactions: The electron-rich enamine-like double bond (C5=C6) is the primary site for electrophilic attack. The nitrogen atom donates electron density into the π-system, activating the C-5 position for reactions with electrophiles. However, direct electrophilic substitution on the dihydropyridinone ring is less common than its use in cycloaddition reactions. Studies on related heterocyclic systems suggest that reactions like nitration and acylation are possible, although forcing conditions may be required. nih.govresearchgate.net The presence of the electron-withdrawing carbonyl group deactivates the ring somewhat compared to a simple enamine.

Table 1: Summary of Nucleophilic Addition Reactions at the C-4 Carbonyl

| Nucleophile Type | Reagent Example | Product Type |

| Hydride | Sodium Borohydride (NaBH₄) | 4-Hydroxy-2,3,4,5-tetrahydropyridine |

| Alkyl/Aryl | Phenylmagnesium Bromide (PhMgBr) | 4-Hydroxy-4-phenyl-2,3,4,5-tetrahydropyridine |

Rearrangement Reactions Involving 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- Derivatives

The 2,3-dihydro-4(1H)-pyridinone framework is accessible through sophisticated rearrangement reactions, most notably the aza-Claisen rearrangement. This powerful transformation serves as a strategic method for the enantioselective synthesis of these heterocyclic cores from acyclic precursors. acs.org

The aza-Claisen rearrangement is a variant of the Claisen rearrangement where an allylic amine or amide derivative is converted into a γ,δ-unsaturated imine or amide. tcichemicals.comlibretexts.org In the context of dihydropyridinone synthesis, N-heterocyclic carbene (NHC) catalysis has been effectively employed. The reaction cascade typically involves the formation of a key hemiaminal intermediate from a vinylogous amide and an α,β-unsaturated aldehyde activated by the NHC catalyst. acs.org This intermediate is perfectly poised to undergo the enantiodetermining aza-Claisen rearrangement, which is then followed by an intramolecular lactamization to construct the final dihydropyridinone ring system. acs.orgnih.gov

This methodology is valued for its ability to generate significant molecular complexity and stereochemical diversity from relatively simple starting materials without the need for nitrogen protecting groups. acs.org

Table 2: Key Steps in NHC-Catalyzed Aza-Claisen Route to Dihydropyridinones

| Step | Intermediate/Process | Description |

| 1 | Acyl Azolium Formation | The NHC catalyst reacts with an enal to form a reactive acyl azolium intermediate. |

| 2 | Hemiaminal Formation | A primary vinylogous amide adds to the acyl azolium intermediate. acs.org |

| 3 | Aza-Claisen Rearrangement | The hemiaminal undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, forming a new C-C bond. nih.gov |

| 4 | Lactamization | Intramolecular cyclization occurs to form the six-membered dihydropyridinone ring. |

| 5 | Catalyst Turnover | The NHC catalyst is regenerated. acs.org |

Photochemical and Thermal Reactivity of the 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- System

The conjugated enone system within the 2,3-dihydro-4(1H)-pyridinone core imparts both photochemical and thermal reactivity.

Photochemical Reactivity: Upon absorption of ultraviolet light, the π-electrons of the enone can be promoted to an excited state, enabling pericyclic reactions that are forbidden under thermal conditions. masterorganicchemistry.com Photochemical [2+2] cycloadditions are characteristic reactions of enones, which can lead to the formation of highly strained four-membered rings. libretexts.org This can occur either as an intermolecular reaction with an alkene or intramolecularly if a suitable double bond is present elsewhere in the molecule. Furthermore, related aromatic 2-pyridone systems are known to undergo intermolecular [4+4] cycloadditions to form complex, bridged tricyclic structures, suggesting that the diene-like portion of the dihydropyridinone might exhibit similar reactivity. nih.gov Photochemical dehydrogenation to the corresponding 2-pyridone has also been reported for some substituted 3,4-dihydro-2(1H)-pyridones using photoinduced electron transfer (PET) sensitizers. nih.gov

Thermal Reactivity: Under thermal conditions, the 2,3-dihydro-4(1H)-pyridinone system can potentially undergo electrocyclic reactions. wikipedia.org Electrocyclization is a pericyclic process that involves the formation of a sigma bond between the termini of a conjugated π-system, leading to a new ring. masterorganicchemistry.comwikipedia.org The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the conditions are thermal or photochemical. libretexts.orgyoutube.com For the diene portion of the dihydropyridinone ring, a thermal 4π electrocyclic ring closure would be predicted to proceed in a conrotatory fashion. masterorganicchemistry.com

Oxidation and Reduction Pathways of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- Derivatives

The oxidation state of the dihydropyridinone ring can be readily modified through oxidation and reduction reactions, targeting the enone system and the carbonyl group.

Oxidation Pathways: The most common oxidation reaction of the 2,3-dihydro-4(1H)-pyridinone core is its aromatization to the corresponding 4-pyridone derivative. This transformation involves the formal loss of a molecule of hydrogen and results in a thermodynamically stable aromatic ring. A variety of oxidizing agents can accomplish this, with the choice of reagent often depending on the other functional groups present in the molecule. Common methods include the use of 2,3,5,6-tetrachloro-p-benzoquinone (chloranil) or iodine. researchgate.netresearchgate.net The mechanism of aromatization for related 1,4-dihydropyridines is complex and can involve charge-transfer complexes and dihydropyridil radicals as intermediates. europeana.eu

Reduction Pathways: The dihydropyridinone system has two primary sites for reduction: the C=O double bond and the C=C double bond.

Carbonyl Reduction: The ketone at C-4 can be selectively reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and effective reagent for this purpose, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695). masterorganicchemistry.comwikipedia.orgyoutube.com This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org

Full Ring Reduction: More forcing reduction conditions, such as catalytic hydrogenation, can reduce both the carbonyl group and the ring's double bond. Catalytic hydrogenation of pyridine (B92270) derivatives over platinum group metal catalysts (e.g., Rhodium, Platinum) is a standard method for the synthesis of fully saturated piperidine (B6355638) rings. google.comliverpool.ac.uk The reaction with 2,3-dihydro-4(1H)-pyridinone would be expected to yield a substituted 4-hydroxypiperidine.

Table 3: Common Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Product Core Structure |

| Oxidation | 2,3,5,6-Tetrachloro-p-benzoquinone (Chloranil) | 4-Pyridone |

| Oxidation | Iodine (I₂) | 4-Pyridone |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | 4-Hydroxy-2,3,4,5-tetrahydropyridine |

| Full Hydrogenation | H₂, Rh₂O₃ | 4-Hydroxypiperidine |

Reaction Kinetics and Mechanistic Elucidation Studies on 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- Transformations

Detailed kinetic studies specifically on 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- are not widely available in the literature. However, mechanistic principles can be inferred from studies on related structures and transformations.

Mechanistic elucidation of the NHC-catalyzed aza-Claisen rearrangement, a key synthesis route, points to a carefully orchestrated cascade of events. acs.org The reaction is believed to proceed through a metastable hemiaminal intermediate, with the subsequent researchgate.netresearchgate.net-sigmatropic rearrangement being the enantio- and rate-determining step. acs.org The efficiency of this cascade highlights a sophisticated catalytic cycle where competing pathways, such as direct amidation, are effectively suppressed.

The oxidative aromatization of dihydropyridines has also been the subject of mechanistic investigation. europeana.eu Studies on Hantzsch 1,4-dihydropyridines suggest that the mechanism is highly dependent on the oxidant and reaction conditions. Pathways involving hydride transfer, electron transfer leading to a radical cation, or the formation of charge-transfer complexes have all been proposed. europeana.eu The presence of the phenyl group at the C-2 position in 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- would be expected to influence the electronic properties of the ring and potentially the stability of any charged or radical intermediates, thereby affecting the reaction kinetics. For instance, the phenyl group could stabilize a radical cation intermediate through resonance, potentially accelerating an electron-transfer-mediated oxidation pathway.

Structure Activity Relationship Sar and Structural Modifications of 4 1h Pyridinone, 2,3 Dihydro 2 Phenyl

Rational Design Principles for 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- Analogues

The rational design of analogues based on the 4(1H)-pyridinone, 2,3-dihydro-2-phenyl- scaffold is primarily guided by the objective of enhancing biological activity and optimizing pharmacokinetic profiles. While specific design strategies for this exact molecule are not extensively documented, principles can be extrapolated from studies on closely related pyridinone derivatives. A key approach involves leveraging the core structure as a template for introducing chemical diversity, particularly at the N1-position, the C2-phenyl ring, and other positions on the pyridinone ring. nih.gov

One of the guiding principles in the design of these analogues is the strategic incorporation of substituents to probe and enhance interactions with biological targets. For instance, in the development of antiviral agents, modifications are designed to improve binding affinity to viral enzymes or proteins. nih.gov Molecular docking studies on similar pyridinone-based compounds have been employed to predict favorable interactions with amino acid residues in target proteins, thereby guiding the selection of substituents. nih.gov

Another design principle involves the use of bioisosteric replacements to improve physicochemical properties such as solubility and metabolic stability, without compromising biological activity. For example, introducing polar moieties or pyridine (B92270) rings into lipophilic side chains of related 4(1H)-pyridinone derivatives has been shown to enhance pharmacokinetic profiles. nih.gov The overarching goal is to systematically modify the lead structure to build a comprehensive understanding of the SAR, ultimately leading to the identification of more potent and drug-like candidates.

Impact of Substituent Effects on the Reactivity Profile of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-

The reactivity of the 4(1H)-pyridinone, 2,3-dihydro-2-phenyl- core is significantly influenced by the electronic nature of substituents on both the phenyl ring and the pyridinone nucleus. While detailed mechanistic studies on this specific compound are limited, general principles of organic chemistry and findings from related heterocyclic systems provide valuable insights.

Substituents on the C2-phenyl ring can modulate the electron density of the entire molecule. Electron-withdrawing groups (EWGs) on the phenyl ring are expected to increase the electrophilicity of the pyridinone ring, potentially making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) would have the opposite effect, enhancing the nucleophilicity of the pyridinone system. These electronic effects can be critical in the context of biological activity, as they can influence the strength of non-covalent interactions with target macromolecules. For instance, SAR studies on some pyridinone derivatives have shown that the presence of EWGs like trifluoromethyl (CF3) or trifluoromethoxy (OCF3) on a phenyl substituent can enhance biological activity. nih.gov

The reactivity of the pyridinone ring itself is characterized by the presence of both nucleophilic and electrophilic centers. The enamine-like nitrogen and the electron-rich double bond can participate in electrophilic substitution reactions, while the carbonyl group is susceptible to nucleophilic addition. The reactivity of substituted 4-pyridones has been explored in Diels-Alder cycloaddition reactions, demonstrating their utility as building blocks in organic synthesis. uncw.edu The specific substitution pattern on the 4(1H)-pyridinone, 2,3-dihydro-2-phenyl- scaffold will dictate the regioselectivity and rate of such reactions.

A study on 2,3-dihydro-1,2-diphenyl-substituted 4H-pyridinone derivatives as antiviral agents provides some insights into the impact of substituents on biological activity, which is intrinsically linked to reactivity in a biological context. The following table summarizes the activity of some of these compounds against various viruses.

| Compound | Substituent (R) | Virus | EC₅₀ (µM) | CC₅₀ (µM) |

|---|---|---|---|---|

| 4a cis | H | BVDV | 14 | >100 |

| 4c cis | 4-Cl | YFV | 18 | >100 |

| 6a | - | YFV | 10 | >100 |

| 6a | - | HCV (replicon) | 4 | >100 |

EC₅₀: Half maximal effective concentration; CC₅₀: Half maximal cytotoxic concentration; BVDV: Bovine viral diarrhoea virus; YFV: Yellow Fever Virus; HCV: Hepatitis C virus. nih.gov

Conformational Analysis and its Influence on the Functional Properties of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- Derivatives

The stereochemistry at the C2 position, being a chiral center, will also significantly influence the biological activity. The two enantiomers will present the phenyl group in different spatial orientations, which can lead to differential binding affinities with chiral biological receptors. The relative stereochemistry between substituents, if present at other positions on the ring, will further define the conformational landscape and, consequently, the biological activity. For example, in the study of 2,3-dihydro-1,2-diphenyl-substituted 4H-pyridinone derivatives, the cis and trans diastereomers would be expected to exhibit different biological profiles due to their distinct three-dimensional structures. nih.gov A deeper understanding of the conformational preferences and the energetic barriers to conformational changes is essential for the rational design of more potent and selective analogues.

Theoretical and Computational Investigations of 4 1h Pyridinone, 2,3 Dihydro 2 Phenyl

Quantum Chemical Calculations on the Electronic Structure of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-

Quantum chemical calculations are fundamental to elucidating the electronic properties of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-. Methods like Density Functional Theory (DFT) are employed to determine the molecule's geometry, orbital energies, and charge distribution. The structure of 3,4-dihydro-2(1H)-pyridones (3,4-DHPo) reveals a non-planar heterocyclic ring, and the introduction of a phenyl group at the C2 position significantly influences the electronic landscape through steric and electronic effects. researchgate.net

Calculations on related phenyl- and pyridyl-containing heterocycles, such as 5-phenyl-2-(4-pyridyl)pyrimidine, have been performed using DFT with the B3LYP/6-311G(d) basis set to analyze the molecular geometry and electronic properties. researchgate.net For 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-, key electronic parameters that can be computed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. The molecular electrostatic potential (MEP) surface can also be calculated to identify regions that are rich or deficient in electrons, highlighting potential sites for electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of a Representative Pyridinone Analogue

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

Note: Data are representative values for analogous heterocyclic systems and are used for illustrative purposes.

Density Functional Theory (DFT) Studies on Reaction Pathways Involving 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, providing insights into potential energy surfaces, transition states, and activation energies. For compounds related to 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-, DFT has been successfully applied to study reaction pathways such as tautomerism and cycloadditions. pku.edu.cn

A study on 2,4-pyronone, a related heterocyclic ketone, used DFT calculations to explore 1,3-hydrogen shift reaction paths, which lead to the formation of hydroxy-pyrone tautomers. researchgate.net These calculations determined that the diketo form is the most stable and that the inclusion of electron correlation in the calculations lowers the activation energy barrier for the tautomerization process. researchgate.net The effect of different substituents, including a phenyl group, on the activation energies was also investigated. Such studies are crucial for understanding the stability and reactivity of the pyridinone ring system under various conditions. DFT can elucidate whether a reaction proceeds through a concerted or stepwise mechanism by locating and characterizing the energies of all relevant intermediates and transition states. pku.edu.cn

Molecular Modeling of Intermolecular Interactions of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- Analogues

Molecular modeling techniques are essential for studying the non-covalent interactions that govern the behavior of molecules in condensed phases and biological systems. For analogues of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-, these interactions include hydrogen bonding, π-π stacking, and van der Waals forces. The pyridinone moiety contains a hydrogen bond donor (N-H) and acceptor (C=O), while the phenyl ring provides a platform for aromatic interactions.

Computational studies on similar structures, like stereoisomeric 2-phenyl-3-(X'-pyridyl)propenoic acids, have utilized semiempirical quantum chemical methods (PM3) to investigate agglomeration properties. nih.gov These calculations revealed that dimers can be formed through intermolecular hydrogen bonding between carboxylic groups. nih.gov For 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-, molecular modeling could predict the formation of stable dimers through hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of another. Furthermore, the phenyl and pyridinone rings could engage in π-π stacking interactions, contributing to the stability of molecular assemblies in the solid state. In silico docking studies on 3,4-dihydro-2(1H)-pyridone analogues have also been used to explore interactions with biological targets, such as the proteases of SARS-CoV-2, showing that ligand-enzyme binding is favored. sciforum.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-, QSAR studies can predict biological potency and guide the design of new, more active derivatives.

QSAR models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR), to build a predictive equation. biointerfaceresearch.com These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular weight), electronic (e.g., dipole moment), and topological (e.g., connectivity indices) properties. For instance, a 2D-QSAR study on 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives used a genetic algorithm to select relevant descriptors and build linear and non-linear models to predict anticancer activity. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been applied to pyridone-pyrimidone derivatives to understand the steric and electrostatic field effects on their activity as glucokinase activators. researchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Heterocyclic Analogues

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | Dipole Moment | Charge distribution and polarity |

| Steric | Molar Volume | Size and shape of the molecule |

| Topological | Wiener Index | Molecular branching and compactness |

| Quantum-Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability |

Spectroscopic Property Prediction and Theoretical Interpretation for 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic properties of molecules, including vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. By comparing calculated spectra with experimental data, researchers can confirm molecular structures and gain a deeper understanding of spectroscopic transitions.

For 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-, DFT calculations can be used to compute vibrational frequencies. The calculated frequencies and their corresponding vibrational modes, based on potential energy distribution (PED) analysis, allow for the precise assignment of experimental IR and Raman bands. researchgate.net Such analyses have been performed for related molecules like 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, showing good agreement between theoretical and experimental data. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, which helps in assigning signals in complex spectra of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones. researchgate.net Time-dependent DFT (TD-DFT) is used to predict electronic transitions, providing insights into the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of excitations from occupied to unoccupied molecular orbitals. scispace.com

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Pyridinone Analogue

| Spectroscopic Data | Experimental Value | Calculated Value | Assignment |

| IR Frequency | 1660 cm⁻¹ | 1655 cm⁻¹ | C=O stretching |

| ¹H NMR Chemical Shift | 7.35 ppm | 7.40 ppm | Aromatic C-H |

| ¹³C NMR Chemical Shift | 170.2 ppm | 169.8 ppm | Carbonyl Carbon |

| UV-Vis λmax | 285 nm | 280 nm | π → π* transition |

Note: Data are representative values for analogous heterocyclic systems and are used for illustrative purposes.

Mechanistic Insights into the Biological Activities of 4 1h Pyridinone, 2,3 Dihydro 2 Phenyl Derivatives

Molecular Target Identification and Validation Strategies for 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-

The therapeutic potential of 4(1H)-pyridinone derivatives is defined by their interaction with specific biomolecular targets. The identification and validation of these targets are foundational steps in drug discovery. A variety of strategies, ranging from traditional biochemical assays to modern computational methods, have been employed to elucidate the molecular targets of this class of compounds.

Initial screening often involves in vitro cell-based assays to determine the cytotoxic or antiproliferative effects of the derivatives against various human tumor cell lines. For instance, certain pyridinone derivatives have shown potent activity against gastric carcinoma and other tumor types. unich.it Following initial screening, specific molecular targets are investigated. In cancer research, identified targets for related pyridone scaffolds include protein tyrosine kinases, histone deacetylases, and the guanine (B1146940) nucleotide exchange factor (GEF) DOCK1, which is involved in cancer cell migration.

For antiviral applications, a series of 2,3-dihydro-4H-pyridinone derivatives were found to inhibit viruses of the Flaviviridae family, with the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C virus (HCV) identified as a key target. nih.gov Similarly, other pyridinone-containing compounds have been identified as inhibitors of the influenza virus endonuclease and the HIV-1 capsid (CA) protein. nih.govnih.gov

The validation of these putative targets is a critical step. Biophysical techniques such as Surface Plasmon Resonance (SPR) have been used to confirm direct and effective binding interaction between compounds and their target proteins, as demonstrated with HIV-1 CA inhibitors. nih.gov In cellular contexts, techniques like Western blotting are used to confirm target engagement by observing downstream effects, such as the decreased phosphorylation of signaling proteins like ERK and MEK. nih.govmdpi.com Furthermore, computational approaches, including network pharmacology and molecular docking, are increasingly used to predict potential targets, which are then validated through in vitro and cell-based assays. mdpi.com

Table 1: Identified Molecular Targets for Pyridinone and Related Scaffolds

| Therapeutic Area | Molecular Target | Derivative Class | Validation Method |

|---|---|---|---|

| Anticancer | Protein Tyrosine Kinases, Histone Deacetylases | Pyridinone derivatives | Enzyme Inhibition Assays |

| Anticancer | DOCK1 GEF | 4(1H)-Pyridinone derivatives | GEF Activity Assays |

| Anticancer | RAF-MEK-ERK Pathway (ERK1/2) | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives | Western Blotting, Tumor Spheroid Assays nih.gov |

| Anticancer | EGFR (WT & T790M) | Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | Enzyme Inhibition Assays, Cytotoxicity Screening nih.gov |

| Antiviral | HCV RNA-dependent RNA polymerase (NS5B) | 2,3-dihydro-4H-pyridinone derivatives | Replicon Assays, Enzyme Inhibition Assays nih.gov |

| Antiviral | HIV-1 Capsid (CA) Protein | 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives | Surface Plasmon Resonance (SPR) nih.gov |

| Antiviral | Influenza Endonuclease | 3-hydroxypyridin-2(1H)-one derivatives | High-Throughput Fluorescence Assay nih.gov |

Mechanisms of Enzyme Inhibition by 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- Analogues

Derivatives of 4(1H)-pyridinone exert many of their biological effects through the inhibition of key enzymes. The mechanism of inhibition can vary depending on the specific enzyme and the chemical structure of the analogue.

A common mechanism is competitive inhibition, where the compound binds to the active site of an enzyme, preventing the binding of the natural substrate. This is often observed in the inhibition of kinases. For example, structurally related pyrrole (B145914) indolin-2-ones feature an oxindole (B195798) moiety that can form critical hydrogen bonds within the ATP-binding pocket of kinases like VEGFR-2, thereby blocking the enzyme's kinase activity. cancertreatmentjournal.com

In other cases, the inhibition mechanism involves interaction with essential cofactors. A series of 3-hydroxypyridin-2(1H)-one derivatives were found to inhibit the influenza endonuclease by acting as chelating ligands that bind to the two metal ions (M1 and M2) present in the enzyme's active site, which are crucial for its catalytic function. nih.gov

The inhibition of viral polymerases is another important mechanism. Studies on 2,3-dihydro-4H-pyridinone derivatives demonstrated their ability to inhibit the HCV RNA-dependent RNA polymerase (NS5B), a key enzyme for viral replication. nih.gov While the exact binding site was not specified, inhibition of such enzymes can occur at either the active site or allosteric sites, which are locations on the enzyme distinct from the active site where binding can modulate enzyme activity.

Receptor Binding Dynamics of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- Scaffolds

Beyond enzyme inhibition, 4(1H)-pyridinone derivatives can modulate cellular function by binding to cell surface or intracellular receptors. These interactions often occur at allosteric sites, leading to complex modulatory effects.

Some pyridinone derivatives have been identified as noncompetitive antagonists of AMPA receptors, which are ion channels involved in synaptic transmission. Noncompetitive antagonism implies that the inhibitor binds to an allosteric site on the receptor, preventing it from functioning regardless of whether the natural agonist is bound to the active site.

Conversely, related heterocyclic scaffolds have been developed as positive allosteric modulators (PAMs). For instance, pyrazol-4-yl-pyridine derivatives were discovered to be subtype-selective PAMs for the muscarinic acetylcholine (B1216132) M4 receptor. nih.gov PAMs bind to an allosteric site and enhance the receptor's response to its endogenous ligand, offering a more nuanced approach to receptor modulation than simple activation or inhibition.

Molecular modeling and dynamic simulations are invaluable tools for understanding these receptor binding dynamics. For a series of 4-cycloalkyloxypyridin-2(1H)-one derivatives with anti-HIV-1 activity, molecular modeling revealed that the pyridinone ring fits into a pocket between specific amino acid residues (Leu100 and Val106) in an allosteric site of the HIV-1 reverse transcriptase. nih.gov This modeling also highlighted a crucial hydrogen bond between the lactam NH group and the residue Lys101, which is vital for the compound's high antiviral activity. nih.gov

Elucidation of Cellular Signaling Pathway Modulation by 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- Derivatives

The interaction of 4(1H)-pyridinone derivatives with their molecular targets initiates a cascade of events that modulates intracellular signaling pathways, ultimately leading to a cellular response such as apoptosis or inhibition of proliferation.

A prominent example is the modulation of the RAF-MEK-ERK (MAPK) signaling pathway, which is frequently overactivated in various cancers and plays a key role in cell proliferation, survival, and migration. nih.gov A series of novel pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives were shown to act as blockers of this pathway. nih.gov Mechanistic studies revealed that the lead compound from this series decreased the levels of phosphorylated MEK and ERK in a dose-dependent manner. nih.gov This upstream inhibition effectively shuts down the signaling cascade, leading to the suppression of cancer cell migration, an increase in reactive oxygen species (ROS) production, and the induction of apoptosis. nih.gov Similar modulation of the ERK1/2 and MEK1 pathway was identified as the mechanism for apoptosis induction in non-small-cell lung cancer cells by a related compound. mdpi.com

The induction of apoptosis is a common outcome of the pathway modulation by these compounds. The apoptotic process can be triggered through the modulation of pro- and anti-apoptotic proteins. For example, overactivation of the MAPK pathway is known to suppress pro-apoptotic factors like BAX and caspase 3 while upregulating the anti-apoptotic protein Bcl-2. mdpi.com By inhibiting this pathway, pyridinone derivatives can reverse this balance. The pro-apoptotic effects of some pyridazinone derivatives have been directly linked to an increase in the expression of the Bax protein. unich.it

Structure-Activity Relationships (SAR) in Relation to Specific Biological Targets of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For 4(1H)-pyridinone derivatives, SAR studies have provided valuable insights into how specific structural modifications influence their activity against various biological targets.

In the context of anticancer activity, SAR studies on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives identified compound 14m (N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide) as having excellent antiproliferative activity against several cancer cell lines. nih.gov This highlights the importance of specific substitutions, such as the 3-chlorophenyl and 4-methylpiperazin-1-yl groups, for potent inhibition of the RAF-MEK-ERK pathway.

For antimicrobial agents, substitutions on the phenyl rings of the core structure have been shown to significantly increase antibacterial efficacy. In a series of pyrazolo[1,5-a]pyrimidin-7-amines developed as anti-mycobacterial agents, the most potent compounds consistently featured a 4-fluoro or 4-methoxy substitution on the 3-phenyl ring. mdpi.com It was suggested that these substitutions may enhance potency by blocking metabolic degradation of the compound. mdpi.com

In the development of antiviral agents against Flaviviridae, specific isomers and derivatives of the 2,3-dihydro-4H-pyridinone scaffold showed differential activity. nih.gov For instance, compound 6a from the studied series displayed potent inhibitory activity against the Hepatitis C virus. nih.gov For anti-HIV-1 pyridinone derivatives acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs), the pyridinone ring itself was identified as a key pharmacophore, with further SAR exploration focusing on the size and substituents of the C4-oxycycloalkyl group and modifications at the C3 position of the pyridinone ring. nih.gov

Table 2: Summary of Key Structure-Activity Relationship Findings

| Biological Target/Activity | Compound Series | Key SAR Findings |

|---|---|---|

| Anticancer (RAF-MEK-ERK Pathway) | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | Substituents like 3-chlorophenyl and 4-methylpiperazin-1-yl at specific positions are crucial for high antiproliferative activity. nih.gov |

| Anti-mycobacterial | Pyrazolo[1,5-a]pyrimidin-7-amines | A 4-fluoro or 4-methoxy group on the 3-phenyl ring significantly enhances activity, possibly by preventing metabolism. mdpi.com |

| Antibacterial | 4(1H)-Pyridinone derivatives | Specific substitutions on the phenyl rings of the core scaffold increase antibacterial efficacy. |

| Antiviral (HCV) | 2,3-dihydro-4H-pyridinone derivatives | Specific compounds within the series show high potency against HCV, indicating a strict structural requirement for activity. nih.gov |

| Antiviral (HIV-1) | 4-cycloalkyloxypyridin-2(1H)-one derivatives | The pyridinone ring is a key pharmacophore. The size and substituents of the C4-oxycycloalkyl group are important for activity. nih.gov |

Advanced Characterization Techniques for Mechanistic Elucidation and Structural Confirmation

Advanced Spectroscopic Methods for Elucidating Reaction Intermediates and Conformations of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-

Advanced spectroscopic techniques are indispensable for the detailed structural analysis of 2,3-dihydro-2-phenyl-4(1H)-pyridinone systems in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, serves as a primary tool for structural confirmation. mdpi.comnih.gov For instance, the ¹H-NMR spectra of 3,4-dihydro-2(1H)-pyridones typically show characteristic signals for the protons on the dihydropyridone ring, allowing for the confirmation of the cyclic structure. nih.gov

To probe the three-dimensional structure, Nuclear Overhauser Effect (NOE) experiments are employed. nih.gov These experiments help define the spatial proximity of atoms and have been used to distinguish between conformational isomers, such as those where an aryl substituent at C-4 is in a pseudoaxial or pseudoequatorial position. nih.gov Studies combining NOE data with semiempirical calculations (AM1) have determined that the pseudoaxial conformation is often more stable by 2–4 kcal/mol, with the pyridone ring adopting a twisted boat conformation. nih.gov

Infrared (IR) spectroscopy complements NMR by identifying key functional groups. In derivatives of 2,3-dihydro-4H-pyrido[3,2-e] nih.govthiazin-4-one, a related heterocyclic system, characteristic absorptions for the carbonyl (C=O) group and sulfone (SO₂) group are readily identified. nih.gov Real-time detection of short-lived reaction intermediates, while challenging with conventional methods, can be achieved using specialized mass spectrometric techniques that provide insight into reaction mechanisms. nih.gov

| Technique | Observation | Application/Insight Provided | Reference |

|---|---|---|---|

| ¹H-NMR | ABX pattern for ring protons (H3a, H3b, H4). | Confirms the formation and structure of the heterocyclic ring. | nih.gov |

| ¹³C-NMR | Signals for olefinic carbons (C-5, C-6) and carbonyl carbon (C-2). | Provides carbon skeleton confirmation. | mdpi.com |

| NOE Experiments | Defines spatial relationships between protons. | Determines the preferred conformation in solution (e.g., pseudoaxial vs. pseudoequatorial substituent). | nih.gov |

| Infrared (IR) Spectroscopy | Characteristic C=O and SO₂ stretching frequencies. | Functional group identification. | nih.gov |

X-ray Crystallography in the Conformational Analysis of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- Derivatives

Single-crystal X-ray diffraction provides unambiguous, high-resolution data on the solid-state structure and conformation of 4(1H)-pyridinone derivatives. nih.govresearchgate.net This technique has been crucial in confirming the conformational preferences suggested by spectroscopic and computational methods. nih.gov

For many 3,4-dihydro-2(1H)-pyridone derivatives, X-ray studies have confirmed that the aryl substituent at the C-4 position predominantly adopts a pseudoaxial disposition in the solid state. nih.gov The dihydropyridone ring itself often exists in a twisted boat or a screw-boat conformation. nih.govnih.gov For example, in the crystal structures of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide and its pyrido-analogue, the thiazine (B8601807) rings adopt a screw-boat pucker. nih.gov

Crystallographic analysis also reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. nih.govmdpi.com In the structure of 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione, a related heterocyclic system, two distinct conformers were found in the crystal cell, connected by intramolecular hydrogen bonds. researchgate.net Hirshfeld surface analysis can be used to further quantify the intermolecular contacts, revealing the major contributions to crystal packing, such as H···H, C···H/H···C, and N···H/H···N interactions. nih.govmdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.989(2) |

| b (Å) | 6.669(3) |

| c (Å) | 24.605(5) |

| α (°) | 84.466(7) |

| β (°) | 89.859(6) |

| γ (°) | 69.074(4) |

| Volume (ų) | 913.11 |

Mass Spectrometry for Reaction Monitoring and Product Derivatization Studies of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-

Mass spectrometry (MS) is a powerful tool for the analysis of 4(1H)-pyridinone, 2,3-dihydro-2-phenyl- and its derivatives, offering high sensitivity for molecular weight determination, structural elucidation, and reaction monitoring. mdpi.comnih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for monitoring the progress of a synthesis, allowing for the identification of reactants, intermediates, products, and byproducts in the reaction mixture.

Different ionization methods, including Electrospray Ionization (ESI), Electron Impact (EI), and Chemical Ionization (CI), provide complementary information. nih.gov ESI and CI are soft ionization techniques that typically yield a prominent protonated molecule [M+H]⁺, confirming the molecular weight of the target compound. nih.gov EI, a higher-energy method, induces extensive fragmentation, creating a characteristic pattern that serves as a molecular fingerprint and aids in structural elucidation. nih.govnih.gov

Tandem mass spectrometry (MS/MS) experiments are used to further investigate the structure of ions. nih.gov By isolating a specific ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-activated dissociation (CAD), specific fragmentation pathways can be mapped. nih.gov This is useful for confirming the structure of a synthesized molecule and for characterizing the products of derivatization reactions, where chemical modifications are intentionally made to the parent compound. nih.govmdpi.com For example, ESI-MS/MS studies on 3,4-dihydro-2(1H)-pyridones have elucidated common fragmentation pathways, such as the loss of a specific acid moiety from the protonated precursors, which helps to confirm the structural scaffold. nih.gov

Emerging Applications and Future Perspectives of 4 1h Pyridinone, 2,3 Dihydro 2 Phenyl

Role of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- as a Versatile Synthetic Building Block

The 2,3-dihydro-4-pyridone skeleton is a cornerstone in synthetic organic chemistry due to its multiple reactive sites that allow for a variety of chemical transformations. organic-chemistry.org This versatility has established compounds like 4(1H)-pyridinone, 2,3-dihydro-2-phenyl- as crucial precursors for the synthesis of a wide array of more complex and often biologically active molecules. nih.govresearchgate.net

The dihydropyridinone core serves as a scaffold for designing intricate molecules with potential therapeutic properties. nih.gov For instance, these structures are extensively used as precursors in the synthesis of bioactive molecules such as (±)-Andranginine, selective α1a adrenergic receptor antagonists, Rho-kinase inhibitors, and P2X7 receptor antagonists. nih.govresearchgate.net The synthetic utility is further demonstrated by the conversion of 3,4-dihydro-2(1H)-pyridones into aromatic 4-(3-nitrophenyl) pyridines and alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate derivatives through reactions like the Vilsmeier–Haack reaction. nih.gov

Various synthetic strategies have been developed to produce the 2,3-dihydropyridinone ring system, highlighting its importance. These methods include:

Aza Diels-Alder Reactions: This cycloaddition reaction is a common method for constructing the dihydropyridinone ring. For example, the reaction between N-benzylideneanilines and Danishefsky's diene in an acidic aqueous medium, catalyzed by copper(II) triflate, yields 1,2-diphenyl-2,3-dihydro-4-pyridones in excellent yields. organic-chemistry.org Imidazolinium salts have also been shown to effectively catalyze this reaction. organic-chemistry.org

Gold-Catalyzed Cyclizations: Enantiospecific synthesis of pyridinones can be achieved from amino acids using a gold-catalyzed strategy, which allows for excellent stereocontrol. organic-chemistry.org This approach is a direct pathway to further synthetic applications, including the production of piperidines. organic-chemistry.org

Multi-component Reactions: Efficient one-pot, four-component reactions have been developed for the synthesis of 3,4-dihydro-2-pyridone derivatives, often employing green chemistry principles such as the use of heterogeneous acid catalysts and solvent-free conditions. nih.gov

The following table summarizes some of the key synthetic transformations involving the dihydropyridinone scaffold.

| Starting Material Scaffold | Reaction Type | Product Class | Significance |

| 3,4-Dihydro-2(1H)-pyridones | Aromatization | Substituted Pyridines | Access to aromatic heterocyclic systems. nih.gov |

| 3,4-Dihydro-2(1H)-pyridones | Vilsmeier–Haack Reaction | Functionalized 1,4-Dihydropyridines | Creation of highly substituted and reactive intermediates. nih.gov |

| Amino Acids | Gold-Catalyzed Cyclization | Chiral Pyridinones | Enantiospecific synthesis of precursors for piperidines. organic-chemistry.org |

| Imines and Dienes | Aza Diels-Alder Reaction | 2,3-Dihydro-4-pyridones | Efficient construction of the core heterocyclic ring. organic-chemistry.org |

Potential in Material Science and Supramolecular Chemistry

While the primary focus of research on 4(1H)-pyridinone, 2,3-dihydro-2-phenyl- and its analogs has been in medicinal chemistry, their unique structural and electronic properties also suggest potential applications in material science and supramolecular chemistry.

One notable application in material science is the use of related pyridone derivatives as dyes. For instance, (substituted phenylazo)-pyridones have been synthesized and utilized for dyeing polyester (B1180765) fabrics, imparting a yellow color. nih.gov This demonstrates the potential of the pyridinone chromophore in the development of new colorants.

In the realm of supramolecular chemistry, the dihydropyridinone structure can act as a scaffold for creating molecules with specific self-assembly properties. The formation of a fluorous 3,4-dihydro-2(1H)-pyridone-5-carboxylate, which acts as a cationic amphiphile, illustrates this potential. nih.gov In this case, the 3,4-DHPo moiety serves as a key structural component for the attachment of cationic head groups, leading to molecules that can self-assemble in solution. nih.gov

Furthermore, the electrical and optical properties of related heterocyclic systems suggest that 2,3-dihydro-4-pyridinone derivatives could be explored for applications in electronics. Research on pyrazolo[4,3-b] pyridine (B92270) derivatives, which share structural similarities, has shown their potential for use in electronic devices. researchgate.net These compounds have been synthesized and their thermal, structural, and optical properties characterized, indicating their suitability for thin-film applications in electronics. researchgate.net The study of these related compounds opens an avenue for investigating 4(1H)-pyridinone, 2,3-dihydro-2-phenyl- derivatives for similar purposes.

Future Research Directions for 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- in Academic and Industrial Contexts

The diverse biological activities and synthetic tractability of the 4(1H)-pyridinone, 2,3-dihydro-2-phenyl- scaffold point toward several promising avenues for future research in both academic and industrial laboratories.

A major focus will undoubtedly remain in the area of medicinal chemistry and drug discovery . The pyridinone core is a "privileged structure" known to exhibit a wide range of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects. nih.govnih.gov Future research will likely involve:

Expansion of Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl group and other positions on the dihydropyridinone ring will continue to be explored to optimize potency and selectivity for various biological targets, such as oncogenic kinases and metabolic enzymes.

Development of Novel Therapeutics: Given the demonstrated efficacy of derivatives against various bacterial strains and their potential as anticancer agents that can inhibit cancer cell migration, there is significant industrial interest in developing new antibiotics and targeted cancer therapies. The antiviral potential of this scaffold is also an active area of investigation. nih.gov

Another critical direction is the development of sustainable and efficient synthetic methodologies . The principles of green chemistry are increasingly important in both academic and industrial settings. Future work will likely focus on:

Catalytic and Green Synthesis: The development of novel catalysts and solvent-free reaction conditions for the synthesis of 2,3-dihydropyridone derivatives will be a priority. nih.gov This not only reduces the environmental impact but also often leads to higher yields and simpler purification processes. nih.gov

Combinatorial Chemistry and Library Synthesis: The use of solid-phase organic synthesis (SPOS) and other high-throughput techniques will facilitate the rapid generation of large libraries of dihydropyridinone derivatives for biological screening. nih.gov

Finally, the exploration of this compound and its derivatives in material science represents a nascent but promising field. Future research could investigate:

Organic Electronics: A deeper investigation into the photophysical and electronic properties of these compounds could lead to their application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Functional Polymers: Incorporation of the dihydropyridinone moiety into polymer backbones or as pendant groups could lead to new materials with tailored optical, thermal, or mechanical properties.

The following table outlines potential future research areas and their objectives.

| Research Area | Academic Focus | Industrial Application |

| Medicinal Chemistry | Elucidating mechanisms of action; Exploring new biological targets. | Development of novel drugs for cancer, infectious diseases, and inflammatory conditions. nih.gov |

| Synthetic Chemistry | Designing novel catalytic systems; Exploring new multi-component reactions. | Process optimization for large-scale synthesis; Green manufacturing. nih.gov |

| Material Science | Investigating photophysical properties; Studying self-assembly behavior. | Development of new organic electronic materials, dyes, and functional polymers. nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-, and how is its structure confirmed?

- Synthesis : A common method involves reacting anthranilamide with substituted aldehydes/ketones in 2,2,2-trifluoroethanol (TFE) under reflux to form 2-substituted-2,3-dihydro-4(1H)-quinazolinones, which are precursors .